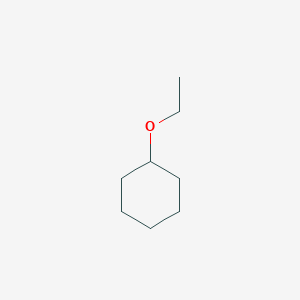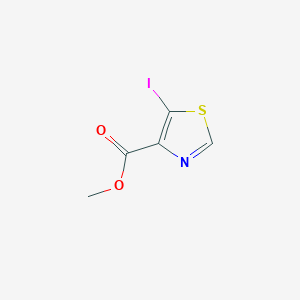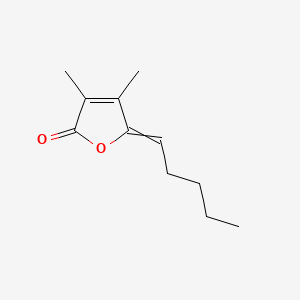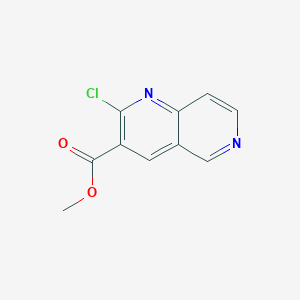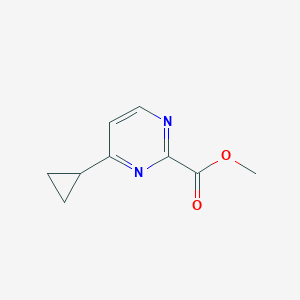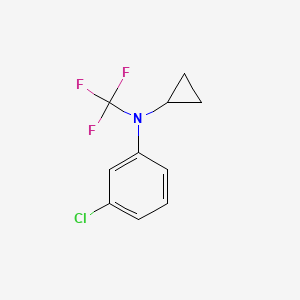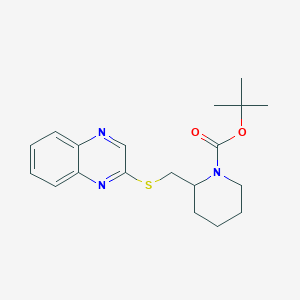
Phenanthrene-4,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene-4,10-diol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of hydroxyl groups at the 4 and 10 positions on the phenanthrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthrene-4,10-diol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using oxidizing agents. For instance, phenanthrene can be treated with osmium tetroxide followed by sodium periodate to introduce hydroxyl groups at the desired positions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to hydroxylate phenanthrene at the 4 and 10 positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to achieve selective hydroxylation at the 4 and 10 positions.
Análisis De Reacciones Químicas
Types of Reactions: Phenanthrene-4,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydroxyphenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
Phenanthrene-4,10-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of phenanthrene-4,10-diol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in oxidative stress and apoptosis. The hydroxyl groups allow it to form hydrogen bonds with proteins, potentially affecting their function. Additionally, its polycyclic structure enables it to intercalate with DNA, leading to potential genotoxic effects .
Comparación Con Compuestos Similares
Phenanthrene-4,10-diol can be compared with other hydroxylated phenanthrene derivatives such as:
9,10-dihydrophenanthrene-9,10-diol: Similar in structure but with hydroxyl groups at different positions.
3,4-dihydroxyphenanthrene: Another hydroxylated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
364080-30-8 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
phenanthrene-4,10-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H |
Clave InChI |
WGAHMZHBIWNJCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





